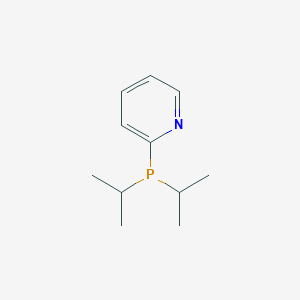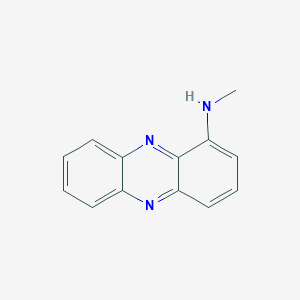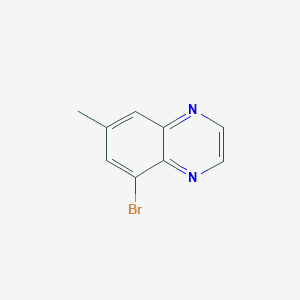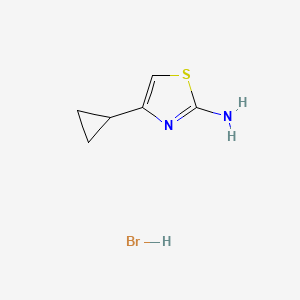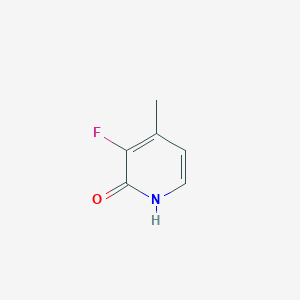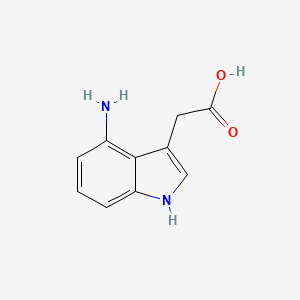![molecular formula C33H25N3 B1499643 quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-](/img/structure/B1499643.png)
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 1-trityl-1H-imidazole-4-carbaldehyde with a suitable quinoline derivative under basic conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the formation of the vinyl linkage between the imidazole and quinoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
科学的研究の応用
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-[1-(1-phenyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-benzyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-methyl-1H-imidazol-4-yl)-vinyl]-quinoline
Uniqueness
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is unique due to the presence of the trityl group, which can enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
特性
分子式 |
C33H25N3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
4-[1-(1-tritylimidazol-4-yl)ethenyl]quinoline |
InChI |
InChI=1S/C33H25N3/c1-25(29-21-22-34-31-20-12-11-19-30(29)31)32-23-36(24-35-32)33(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H2 |
InChIキー |
RRISHVSSKVNLMP-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=NC2=CC=CC=C12)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
